molecular formula C11H24N2 B8492707 Acetone diisobutylhydrazone CAS No. 52835-12-8

Acetone diisobutylhydrazone

Cat. No.: B8492707
CAS No.: 52835-12-8
M. Wt: 184.32 g/mol
InChI Key: PTVAXZOEUGRZMV-UHFFFAOYSA-N
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Description

Acetone (C₃H₆O, CAS 67-64-1) is a volatile organic compound (VOC) widely used as a solvent and industrial precursor due to its polarity, miscibility, and low boiling point (56°C). Its technical properties include a density of 0.791 kg/L at 20°C, a flash point of -18°C, and a VOC content of 791 g/L . In sensing applications, acetone interacts with metal oxide semiconductors (MOS) like WO₃, altering surface resistance via oxygen adsorption and catalytic reactions .

Properties

CAS No.

52835-12-8

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

2-methyl-N-(2-methylpropyl)-N-(propan-2-ylideneamino)propan-1-amine

InChI

InChI=1S/C11H24N2/c1-9(2)7-13(8-10(3)4)12-11(5)6/h9-10H,7-8H2,1-6H3

InChI Key

PTVAXZOEUGRZMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)N=C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Sensing Performance of Rh-WO₃ for Acetone vs. Other Gases

Parameter Acetone (2 ppm) H₂/CO (200 ppm) Reference
Sensor Response (S = Ra/Rg) 15–25 <5
Optimal Operating Temp. 300–350°C 250–300°C
Oxygen Adsorption Form O⁻ O²⁻
Stability at High Temp. >90% over 30 days Degrades rapidly
  • Mechanistic Insights: Acetone’s interaction with Rh-WO₃ involves surface O⁻ ions, forming a depletion layer that increases sensor resistance. This contrasts with H₂/CO, which primarily reacts with O²⁻, leading to weaker responses . Rh₂O₃-WO₃ electronic interactions (similar to Pd-SnO₂ Fermi-level control) enhance acetone selectivity but reduce sensitivity at high Rh loadings (>2 wt.%) due to particle aggregation .

Acetone vs. Ethyl Acetate in Chromatography

Property Acetone Ethyl Acetate Reference
UV Absorption Range None <220 nm 200–235 nm
Polarity Higher Moderate
Elution Speed Faster Slower
Compatibility with Silica High (up to 100%) Moderate
  • Trade-offs : Acetone’s lack of UV absorption below 220 nm makes it ideal for detecting low-wavelength compounds, but it is unsuitable for detectors operating at 254 nm .

Research Findings on Acetone Sensing

  • Rh-Loaded WO₃ :

    • 1 wt.% Rh-WO₃ increases sensor resistance by ~3× compared to pristine WO₃, driven by Rh₂O₃-WO₃ electronic interactions .
    • Excess Rh (>2 wt.%) reduces response due to Rh₂O₃ aggregation and inhibited gas diffusion .
  • Temperature Dependence :

    • Sensor response declines above 350°C due to accelerated catalytic oxidation of acetone and reduced gas adsorption .

Data Tables

Table 1: Technical Properties of Acetone

Property Value Method/Standard Reference
Purity ≥99.5% (GC) ASTM D1364
Density (20°C) 0.791 kg/L ASTM D4052
Flash Point -18°C IP 170
VOC Content 791 g/L EU/EPA

Table 2: Comparative Gas Responses of Rh-WO₃

Gas Concentration Response (S) Operating Temp. Reference
Acetone 2 ppm 15–25 300°C
H₂ 200 ppm 3–4 250°C
CO 200 ppm 2–3 250°C

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for acetone diisobutylhydrazone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves condensation of acetone with diisobutylhydrazine under controlled pH and temperature. Key variables include solvent choice (e.g., anhydrous ethanol or THF), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 acetone to hydrazine). Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation byproducts. Characterization via FT-IR (C=N stretch ~1600 cm⁻¹) and ¹H NMR (δ 1.2–1.4 ppm for isobutyl CH₃ groups) is critical for purity validation .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

  • Methodological Answer : Stability is sensitive to moisture and light. Store in airtight, amber-glass containers under inert gas (argon) at 4°C. Periodic purity checks via TLC (silica gel, hexane:ethyl acetate 8:2) are recommended. Avoid exposure to strong acids/bases, which may hydrolyze the hydrazone bond. Compatibility studies show decomposition at >40°C, necessitating refrigerated handling for long-term projects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm C=N (~1600 cm⁻¹) and N-H (~3300 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Identify isobutyl protons (δ 0.9–1.4 ppm) and carbonyl carbons (δ ~200 ppm).
  • Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z ~184 (calculated for C₁₀H₂₀N₂O). Cross-validate with elemental analysis (C, H, N ±0.3%) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Kinetic studies (UV-Vis monitoring at 280 nm) reveal a two-step mechanism: (1) protonation of the hydrazone nitrogen, increasing electrophilicity at the carbonyl carbon, followed by (2) nucleophilic attack. Solvent polarity (e.g., DMSO vs. toluene) significantly impacts rate constants (k₁ ~10⁻³ s⁻¹ in DMSO). Computational DFT studies (B3LYP/6-31G*) support transition-state stabilization via hydrogen bonding .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Standardize solubility testing via gravimetric analysis: saturate solvents (e.g., hexane, acetone, DCM) at 25°C, filter, and evaporate to constant weight. Cross-check with HPLC (C18 column, 70:30 MeOH:H₂O) to detect impurities. Recent studies show solubility in DCM >50 mg/mL, contrasting earlier claims of <20 mg/mL, likely due to undetected crystalline variants .

Q. What environmental degradation pathways are relevant for this compound, and how can they be modeled?

  • Methodological Answer : Photolysis (λ >290 nm) and hydrolysis dominate degradation. Use LC-MS/MS to track breakdown products:

  • Photolysis : Forms isobutylamine and acetone via C-N bond cleavage.
  • Hydrolysis (pH 7) : Yields hydrazine derivatives (monitored by ion chromatography).
    Computational models (EPI Suite) predict a half-life of 14 days in aquatic systems, validated by OECD 308 sediment-water studies .

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